molecular formula C17H14ClN3O B12880725 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide CAS No. 832102-29-1

2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide

Cat. No.: B12880725
CAS No.: 832102-29-1
M. Wt: 311.8 g/mol
InChI Key: GYSVCGUNMIZIAD-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide typically involves the condensation of 2-methylquinoline-6-carboxylic acid with 2-amino-4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The compound’s quinoline moiety allows it to intercalate with DNA, thereby disrupting DNA synthesis and function. Additionally, it may modulate signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine
  • 3-Chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one

Uniqueness

2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group, chloro group, and quinoline moiety makes it a versatile compound for various applications .

Properties

CAS No.

832102-29-1

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

2-amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide

InChI

InChI=1S/C17H14ClN3O/c1-10-2-3-11-8-13(5-7-16(11)20-10)21-17(22)14-6-4-12(18)9-15(14)19/h2-9H,19H2,1H3,(H,21,22)

InChI Key

GYSVCGUNMIZIAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)N

Origin of Product

United States

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